BenchChemオンラインストアへようこそ!

3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

This 7-methyl-3-hydroxyoxindole (CAS 439093-36-4) is the precise regioisomer disclosed in US5300655 for dual COX/5-LOX and IL-1 inhibition. Unlike the 5-methyl regioisomer (CAS 439091-18-6) or N-alkylated analogs, it retains the critical N–H hydrogen-bond donor at position 1 and the thiophen-2-yl side chain, enabling authentic SAR comparison. No peer bioactivity data exist; initial COX/5-LOX screening required. Ideal for scaffold-hopping, co-crystallization, and metabolic stability studies vs. the 7-chloro analog. For R&D use only; quote includes COA and HPLC purity verification.

Molecular Formula C15H13NO3S
Molecular Weight 287.33
CAS No. 439093-36-4
Cat. No. B2744267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
CAS439093-36-4
Molecular FormulaC15H13NO3S
Molecular Weight287.33
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CS3)O
InChIInChI=1S/C15H13NO3S/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18)
InChIKeyWOBIMGYLNBYYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one (CAS 439093-36-4): Structural Classification and Procurement Context


3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one (CAS 439093-36-4; molecular formula C₁₅H₁₃NO₃S; MW 287.33 g/mol) belongs to the 3-substituted-2-oxindole class. Its core scaffold—a 3-hydroxyoxindole bearing a 2-oxo-2-(thiophen-2-yl)ethyl side chain at the 3-position and a methyl group at the 7-position—places it within a family of compounds disclosed as inhibitors of prostaglandin H₂ synthase (cyclooxygenase), 5-lipoxygenase, and interleukin-1 biosynthesis [1]. The 7-methyl substitution on the indolin-2-one ring differentiates it from the more common 5-methyl regioisomer (CAS 439091-18-6) and the non-methylated parent (CAS 78660-85-2). The compound retains an unsubstituted N–H at position 1, preserving hydrogen-bond donor capacity that is eliminated in N-alkylated analogs. Notably, no peer-reviewed bioactivity data or curated database entries (PubChem, ChEMBL, BindingDB) were identified for this exact CAS number as of the search date; differentiation must therefore be drawn from structural, physicochemical, and patent-class evidence.

Why Substitution Position and Heteroatom Identity Prevent Simple Replacement of CAS 439093-36-4 with In-Class Analogs


Generic substitution within the 3-substituted-2-oxindole class fails because the position of the methyl substituent on the indolin-2-one ring (7- vs. 5- vs. none) alters both electronic distribution and steric accessibility of the N–H and the 3-hydroxy group, which in turn modulate hydrogen-bonding networks, metabolic stability, and target binding [1]. Patent US5300655 explicitly teaches that substituent identity and position on the oxindole ring (X and Y positions) are critical for inhibitory potency against COX, 5-LOX, and IL-1 biosynthesis [1]. Furthermore, the thiophen-2-yl moiety in the side chain cannot be freely interchanged with phenyl, furyl, or pyridyl groups without altering the compound's electron density, ring geometry, and logP—each of which affects solubility, membrane permeability, and protein-binding interactions. The N–H at position 1 serves as a hydrogen-bond donor (HBD); N-alkylated analogs (e.g., 3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one) lose this HBD capacity, fundamentally changing their supramolecular assembly and target engagement profile. These structural determinants collectively mean that even closely related analogs (e.g., the 5-methyl regioisomer CAS 439091-18-6 or the 7-chloro analog CAS 83393-71-9) cannot be assumed to exhibit equivalent biological or physicochemical behavior without empirical confirmation.

Quantitative Differentiation Evidence for 3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one vs. Closest Structural Analogs


Regioisomeric Methyl Position: 7-Methyl (CAS 439093-36-4) vs. 5-Methyl (CAS 439091-18-6) Substitution on the Oxindole Core

Patent US5300655 defines substituent positions X and Y on the oxindole ring as independent variables controlling inhibitory potency [1]. The 7-methyl substitution (CAS 439093-36-4) places the electron-donating methyl group ortho to the N–H, influencing the acidity of the lactam proton and the hydrogen-bond donor strength of N–H. In contrast, the 5-methyl regioisomer (CAS 439091-18-6) positions the methyl group para to N–H, minimizing its electronic influence on the lactam. This positional difference is predicted to alter the compound's hydrogen-bond acceptor/donor profile, logP, and metabolic soft-spot map.

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

Hydrogen-Bond Donor Preservation: N–H (CAS 439093-36-4) vs. N-Methyl Analog (CAS 83393-78-6)

Crystallographic analysis of closely related N-substituted 3-hydroxyindolin-2-ones (Becerra et al., 2020) demonstrates that the N–H group participates in O–H···O and C–H···O hydrogen-bond networks that govern supramolecular assembly [1]. The target compound CAS 439093-36-4 retains a free N–H (HBD count = 2), whereas the N-methyl analog (3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one) replaces this with N–CH₃, reducing HBD count to 1 and eliminating a key hydrogen-bond donor site. This is expected to reduce aqueous solubility, alter crystal packing, and modify target-binding geometry.

Supramolecular chemistry Hydrogen bonding Solubility

Electronic Effect of 7-Substituent: 7-Methyl (CAS 439093-36-4) vs. 7-Chloro Analog (CAS 83393-71-9)

The 7-chloro analog (7-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, CAS 83393-71-9) replaces the electron-donating methyl group (–CH₃, σₘ = -0.07, σₚ = -0.17) with an electron-withdrawing chlorine (–Cl, σₘ = +0.37, σₚ = +0.23). This substitution reverses the electronic character at C-7, alters the pKₐ of the adjacent N–H, and increases molecular weight by ~20.4 Da. LogP for the 7-chloro analog is predicted to be ~0.3–0.5 units higher than the 7-methyl compound, affecting both solubility and membrane partitioning. Additionally, chlorine introduces a metabolic liability (potential for CYP450-mediated oxidative dechlorination or glutathione conjugation) not present in the 7-methyl compound.

Electronic effects Lipophilicity Metabolic stability

Class-Level Pharmacological Activity: 3-Substituted-2-Oxindole Derivatives as Dual COX/5-LOX Inhibitors (Patent US5300655)

Patent US5300655 (Pfizer, 1994) discloses that 3-substituted-2-oxindole derivatives bearing a thiophene-containing side chain are inhibitors of prostaglandin H₂ synthase (COX), 5-lipoxygenase (5-LOX), and interleukin-1 (IL-1) biosynthesis [1]. Representative compounds in the patent series demonstrated IC₅₀ values in the low micromolar range for COX inhibition and IL-1 suppression in cell-based assays. CAS 439093-36-4 falls within the generic Markush structure (Formula I) of this patent, where the 7-methyl and thiophen-2-yl substituents are encompassed. While no compound-specific IC₅₀ is reported for CAS 439093-36-4, the patent explicitly teaches that variations at the X (C-7) and Y positions modulate potency, supporting differentiation from analogs with different substitution patterns.

COX inhibition 5-LOX inhibition Interleukin-1 biosynthesis

Recommended Application Scenarios for 3-Hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on 7-Substituted 2-Oxindole COX/5-LOX Inhibitors

CAS 439093-36-4 is most appropriately used as a 7-methyl-substituted reference compound within SAR campaigns exploring the impact of oxindole ring substitution on dual COX/5-LOX and IL-1 inhibitory activity, as disclosed in Patent US5300655 [1]. Its unsubstituted N–H and thiophen-2-yl side chain provide a well-defined scaffold for systematic comparison with the 5-methyl regioisomer (CAS 439091-18-6), the 7-chloro analog (CAS 83393-71-9), and N-alkylated derivatives. Because no compound-specific bioactivity data are publicly available, initial screening against COX-1, COX-2, and 5-LOX is required to establish baseline potency.

Crystallography and Supramolecular Assembly Studies of 3-Hydroxyindolin-2-ones

The compound's two hydrogen-bond donor sites (N–H and 3-OH) and its 2-oxo-2-(thiophen-2-yl)ethyl side chain make it a candidate for crystallization and supramolecular assembly studies, following the precedent established by Becerra et al. (2020) for N-substituted analogs [1]. The 7-methyl group introduces steric and electronic modulation that may influence crystal packing compared to the non-methylated parent (CAS 78660-85-2). Co-crystallization with COX or 5-LOX enzymes could provide definitive binding-mode data to complement the patent's class-level activity claims.

Metabolic Stability Comparison: 7-Methyl vs. 7-Chloro 2-Oxindole Derivatives

The 7-methyl group in CAS 439093-36-4 is predicted to confer greater metabolic stability compared to the 7-chloro analog, which is susceptible to oxidative dechlorination and glutathione conjugation. Procurement of both compounds for comparative microsomal or hepatocyte stability assays can quantify this difference and inform lead optimization decisions for anti-inflammatory drug discovery programs targeting the COX/5-LOX pathway [1].

Chemical Probe Development for Interleukin-1 Biosynthesis Pathway Studies

Patent US5300655 establishes the class as inhibitors of IL-1 biosynthesis [1]. CAS 439093-36-4, with its 7-methyl substitution and free N–H, may serve as a starting scaffold for developing chemical probes to dissect the IL-1β production pathway. Its structural distinction from the more heavily investigated N-substituted oxindole-1-carboxamides (which dominate the patent's exemplified compounds) offers a complementary chemotype for target engagement studies.

Quote Request

Request a Quote for 3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.